3-amino-N-cyclopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFGSBDEWJXTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415442 | |
| Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459434-39-0 | |
| Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N-cyclopropylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide generally follows the classical sulfonamide formation route:
- Starting materials: 3-Aminobenzenesulfonyl chloride or 3-aminobenzenesulfonic acid derivatives.
- Key intermediate: Sulfonyl chloride intermediate is often prepared or commercially available.
- Nucleophile: Cyclopropylamine as the amine component.
- Reaction: Nucleophilic substitution of the sulfonyl chloride by cyclopropylamine to form the sulfonamide bond.
This approach is consistent with sulfonamide synthesis protocols where the sulfonyl chloride reacts with a primary amine under controlled conditions to yield the sulfonamide.
Detailed Preparation Method from Literature
Synthesis via Sulfonyl Chloride and Cyclopropylamine
- Step 1: Preparation or procurement of 3-aminobenzenesulfonyl chloride.
- Step 2: Reaction of 3-aminobenzenesulfonyl chloride with cyclopropylamine in an aprotic solvent (e.g., dichloromethane or acetonitrile).
- Step 3: The reaction is typically conducted at low temperature (0–5 °C) to control the rate and avoid side reactions.
- Step 4: The mixture is stirred for several hours until completion, monitored by TLC or HPLC.
- Step 5: Workup involves aqueous extraction, washing, and purification by recrystallization or chromatography.
This method yields this compound with high purity and moderate to good yield (generally 60–85%).
Electrochemical Sulfonamide Synthesis
A more recent and environmentally friendly method involves electrochemical synthesis of sulfonamides, as reported in advanced research:
- Method: Electrochemical oxidation of sulfinic acid salts in the presence of amines.
- Conditions: Use of an undivided electrochemical cell with suitable electrodes (graphite anode, nickel cathode), and electrolytes such as ammonium or potassium salts.
- Advantages: Mild conditions, no need for sulfonyl chlorides, and potential for high yields.
- Yields: Reported yields range widely (31–98%) depending on substrates; heterocyclic amines may give lower yields.
- Relevance: This method can be adapted for N-cyclopropylbenzenesulfonamide synthesis by using cyclopropylamine and appropriate sulfinic acid salts.
This method provides a green alternative to classical sulfonyl chloride routes, avoiding hazardous reagents and byproducts.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Sulfonyl chloride + amine | 3-Aminobenzenesulfonyl chloride, cyclopropylamine | Low temperature (0–5 °C), aprotic solvent | 60–85 | Classical, reliable, requires sulfonyl chloride |
| Electrochemical synthesis | Sulfinic acid salts, cyclopropylamine | Electrochemical cell, graphite/nickel electrodes, mild conditions | 31–98 | Green method, variable yields, avoids sulfonyl chloride |
| One-pot multi-step synthesis | Aminobenzoic acid derivatives | Sequential reactions in one pot | 87–94 | Efficient, high yield, may require adaptation |
Research Findings and Practical Considerations
- The classical sulfonyl chloride method remains the most straightforward and widely used for preparing this compound, offering good yields and purity.
- Electrochemical methods represent a promising alternative, especially for sustainable chemistry, but may require optimization for specific substrates like cyclopropylamine.
- One-pot synthesis strategies for related compounds suggest potential for process intensification and improved efficiency but need further development for this specific compound.
- Reaction monitoring by chromatographic methods is essential to ensure completion and purity.
- Purification typically involves recrystallization from suitable solvents or chromatographic techniques to obtain analytically pure material.
Chemical and Physical Data Reference
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| Boiling Point | 416.5 °C at 760 mmHg |
| Density | 1.39 g/cm³ |
| CAS Number | 459434-39-0 |
These properties are consistent with the expected structure of this compound and assist in confirming compound identity post-synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form amines or amides.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitrous acid (HNO2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Halogenating agents like bromine (Br2) or nitric acid (HNO3) are used.
Major Products Formed:
Oxidation: Nitroso derivatives or nitro compounds.
Reduction: Amines or amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
3-Amino-N-cyclopropylbenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of resultant drugs. For instance, it has been utilized in the development of farnesoid X receptor (FXR) modulators, which are relevant in treating conditions such as fibrosis, cancer, and inflammatory disorders . The compound's sulfonamide group is particularly valuable due to its ability to improve solubility and bioavailability.
1.2 Kinase Inhibition
Research indicates that derivatives of this compound may act as inhibitors of specific kinases, including Spleen Tyrosine Kinase (SYK). Compounds designed around this framework have shown promise in targeting pathways involved in cancer progression and immune response modulation . These findings suggest that this compound could be pivotal in developing targeted therapies for various malignancies.
Biological Research Applications
2.1 Cellular Studies
In cellular models, this compound has been investigated for its effects on cell viability and protein expression related to bromodomain and extra-terminal (BET) family proteins. Studies have demonstrated that certain derivatives can inhibit the expression levels of c-Myc, a key player in cell proliferation and survival . This inhibition suggests potential therapeutic roles in cancers where c-Myc is overexpressed.
2.2 Mechanistic Studies
The compound is also utilized in mechanistic studies to understand the interactions between small molecules and biological targets. Its sulfonamide moiety allows researchers to explore structure-activity relationships (SAR) that can lead to the identification of more potent inhibitors or modulators of biological pathways .
Case Studies
Mechanism of Action
The mechanism by which 3-amino-N-cyclopropylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Key Observations
Substituent Effects on Bioactivity
- FAK1 Inhibition : The cyclopropyl group in the target compound may enhance binding to FAK1 due to its rigid, lipophilic nature, which improves membrane permeability .
- Ferroptosis Inhibition: The analog 3-amino-4-(cyclopropylamino)-N-ethylbenzenesulfonamide demonstrates activity as a ferroptosis inhibitor, likely due to its dual amino/cyclopropylamino substituents, which may modulate redox pathways .
Physicochemical Properties
Research Implications
- Structure-Activity Relationship (SAR): The position and nature of substituents (e.g., amino vs. nitro, cyclopropyl vs. ethyl) critically influence biological activity, guiding future drug design.
Biological Activity
3-Amino-N-cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their diverse biological activities. They have been utilized in various therapeutic applications, including:
- Antimicrobial Agents : Sulfanilamide was the first recognized antibacterial agent, leading to the discovery of many subsequent sulfonamides.
- Enzyme Inhibition : They can inhibit enzymes such as carbonic anhydrase, which is crucial in conditions like glaucoma and heart failure.
- Anticancer Agents : Some sulfonamides have shown promise in cancer therapy by inhibiting specific cellular pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit a broad spectrum of antimicrobial activity. The structural features of this compound suggest it may possess similar properties. The presence of the sulfonamide group allows for interaction with bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus inhibiting bacterial growth.
Enzyme Inhibition
The compound's ability to inhibit enzymes is noteworthy. Sulfonamides are known to inhibit carbonic anhydrase and other proteases, which could be relevant for therapeutic applications in conditions like Alzheimer's disease and cancer . The mechanism typically involves competitive inhibition due to the structural similarity to substrate molecules.
Case Studies and Research Findings
- Inhibition of Mer Kinase : In a study focusing on Mer kinase inhibitors, compounds structurally related to sulfonamides demonstrated significant inhibitory effects on Mer phosphorylation in tumor cells, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : A comparative study on various sulfonamides revealed that modifications in the cyclopropyl group can enhance antimicrobial potency against resistant strains of bacteria. This suggests that this compound could be optimized for better efficacy.
- Cell Viability Assays : Preliminary assays conducted on related compounds indicated that at higher concentrations (50 μM), there was a notable reduction in cell viability (around 30%) after prolonged exposure (72 hours), suggesting potential cytotoxic effects that need further exploration .
Data Table: Biological Activities of Related Sulfonamides
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
